molecular formula C12H12O3 B14335633 Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate CAS No. 103764-24-5

Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B14335633
CAS No.: 103764-24-5
M. Wt: 204.22 g/mol
InChI Key: LYBXCKFUYKCZAC-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate: is an organic compound with a complex structure that includes a benzoate ester and a substituted enone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate typically involves the reaction of methyl 4-formylbenzoate with acetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, forming the enone structure. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)benzoate
  • Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate
  • N-[3-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methyl-2-pyrimidinyl)amino]prop-2-en-1-yl]benzamide

Uniqueness

Methyl 4-(2-methyl-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific enone structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

103764-24-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(2-methyl-3-oxoprop-1-enyl)benzoate

InChI

InChI=1S/C12H12O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-8H,1-2H3

InChI Key

LYBXCKFUYKCZAC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

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